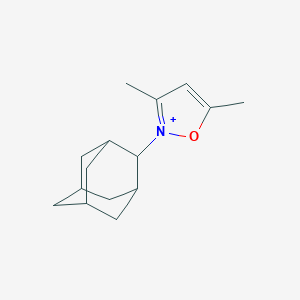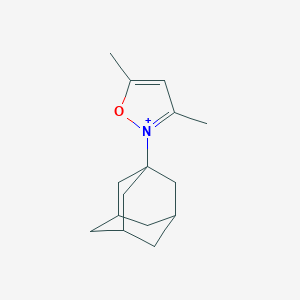
(2-Propyl-1H-benzimidazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Propyl-1H-benzimidazol-1-yl)acetic acid (PBzA) is an organic compound that is widely used in scientific research due to its unique properties. PBzA is a small molecule with a molecular weight of 150.2 g/mol and a pKa of 5.2. It is a colorless, odorless, and water-soluble compound that has been studied extensively in recent years. PBzA has a variety of applications in scientific research, including its use as a biocatalyst, as a drug target, and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
DNA Interaction and Fluorescent Staining
The synthetic dye Hoechst 33258, a derivative within the bis-benzimidazole family, exhibits strong binding to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This compound, characterized by its benzimidazole groups, has been extensively utilized as a fluorescent DNA stain in various biological research contexts, such as chromosome and nuclear staining, DNA content analysis via flow cytometry, and plant chromosome analysis. The unique binding properties of Hoechst 33258 and its analogs have also led to their application in radioprotection and as topoisomerase inhibitors, serving as a basis for drug design and a model for studying DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Chemical Properties and Complex Formation
Research on the chemical diversity and properties of benzimidazole compounds, including derivatives such as 2,6-bis-(benzimidazol-2-yl)-pyridine, has highlighted their significance in both organic chemistry and materials science. These compounds exhibit a wide range of spectroscopic properties, structures, and biological as well as electrochemical activities. Their ability to form complex compounds with various ligands opens avenues for further investigation into unknown analogues, suggesting potential for novel applications in scientific research (Boča, Jameson, & Linert, 2011).
Mechanism of Action in Fungicides and Chemotherapy
Benzimidazole fungicides have been extensively studied for their mode of action as specific inhibitors of microtubule assembly, binding to the tubulin molecule. This research has implications beyond agriculture, extending to cancer chemotherapy, where benzimidazole derivatives are explored for their potential as chemotherapeutic agents. The detailed understanding of their mechanism of action provides a foundation for the development of new drugs with optimized efficacy and reduced toxicity (Davidse, 1986).
Anticancer Potential
Recent studies have focused on the design and synthesis of benzimidazole derivatives as anticancer agents. These derivatives have been shown to exhibit anticancer properties through various mechanisms, including intercalation, alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors. The structure-activity relationship (SAR) analysis of these derivatives facilitates the identification of crucial substituents for enhancing potency and selectivity, providing a pathway for the development of novel benzimidazole-based anticancer therapies (Akhtar et al., 2019).
Propiedades
IUPAC Name |
2-(2-propylbenzimidazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-5-11-13-9-6-3-4-7-10(9)14(11)8-12(15)16/h3-4,6-7H,2,5,8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKBAAWXVRUDNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2N1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Propyl-1H-benzimidazol-1-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-isopropyl-2-[1-(4-isopropyl-7-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)-1-methylethyl]-7-methyl-4,5,6,7-tetrahydro-2H-indazole](/img/structure/B493751.png)

![1-[(3,5-diphenyl-1H-pyrazol-1-yl)methyl]-3,5-diphenyl-1H-pyrazole](/img/structure/B493753.png)
![1,10,10-Trimethyl-3,4-diazatricyclo[5.2.1.0~2,6~]deca-2(6),3-diene](/img/structure/B493755.png)
![7-isopropyl-1-[(7-isopropyl-4-methyl-4,5,6,7-tetrahydro-1H-indazol-1-yl)methyl]-4-methyl-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B493756.png)

![1-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B493758.png)
